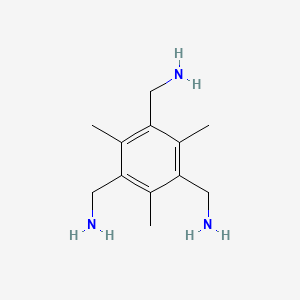![molecular formula C9H11N3O B13062611 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrole rings in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the aminoethyl side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, but typical reagents include alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminoethyl side chain .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their catalytic sites. This inhibition can disrupt key signaling pathways within cells, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores that exhibit diverse biological activities.
Uniqueness: 1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one stands out due to its specific structural features and the presence of both pyridine and pyrrole rings. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-3-5-12-8(13)6-7-2-1-4-11-9(7)12/h1-2,4H,3,5-6,10H2 |
Clé InChI |
OMZLFZQUDZEYMD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N=CC=C2)N(C1=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


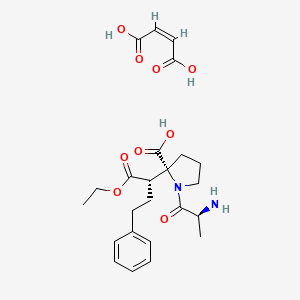


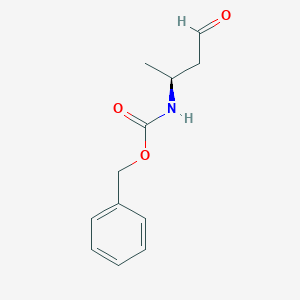

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
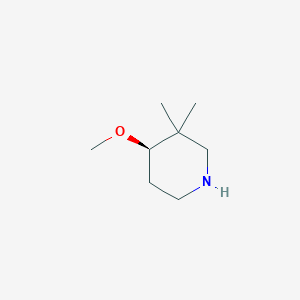
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
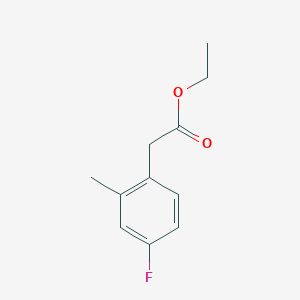
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
